5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-6-CHLORO-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a unique combination of triazole, benzodiazole, and benzyl groups
Preparation Methods
The synthesis of 5-{2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-6-CHLORO-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting with the preparation of the triazole and benzodiazole intermediates. The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes or ketones. The benzodiazole moiety can be prepared via a condensation reaction between o-phenylenediamine and carboxylic acids or their derivatives. The final compound is obtained by coupling these intermediates under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
5-{2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-6-CHLORO-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzodiazole moieties can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazole and benzodiazole derivatives, such as:
- 5-{2-[(4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-6-CHLORO-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
- 5-{2-[(5-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-6-CHLORO-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C26H22ClN5O2S |
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Molecular Weight |
504.0 g/mol |
IUPAC Name |
5-[2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-6-chloro-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C26H22ClN5O2S/c1-30-21-14-19(20(27)15-22(21)31(2)26(30)34)23(33)16-35-25-29-28-24(13-17-9-5-3-6-10-17)32(25)18-11-7-4-8-12-18/h3-12,14-15H,13,16H2,1-2H3 |
InChI Key |
NQIHKOSKORLRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5)Cl)N(C1=O)C |
Origin of Product |
United States |
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